molecular formula C6H10F2O B13025857 3,3-Bis(fluoromethyl)cyclobutanol

3,3-Bis(fluoromethyl)cyclobutanol

Cat. No.: B13025857
M. Wt: 136.14 g/mol
InChI Key: FIJYUCYIYBQKMG-UHFFFAOYSA-N
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Description

3,3-Bis(fluoromethyl)cyclobutanol is a fluorinated organic compound characterized by a cyclobutane ring substituted with two fluoromethyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(fluoromethyl)cyclobutanol typically involves the formation of the cyclobutane ring followed by the introduction of fluoromethyl groups. One common method includes the use of fluoroform (HCF₃) as a fluorinating agent. The reaction conditions often require the presence of a strong base, such as lithium diisopropylamide (LDA), to facilitate the nucleophilic addition of the fluoromethyl groups to the cyclobutane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(fluoromethyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3,3-Bis(fluoromethyl)cyclobutanone, while nucleophilic substitution can result in various substituted cyclobutane derivatives .

Scientific Research Applications

3,3-Bis(fluoromethyl)cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Bis(fluoromethyl)cyclobutanol involves its interaction with molecular targets through its fluoromethyl groups and hydroxyl group. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(fluoromethyl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.

    3,3-Bis(chloromethyl)cyclobutanol: Similar structure but with chloromethyl groups instead of fluoromethyl groups.

Uniqueness

3,3-Bis(fluoromethyl)cyclobutanol is unique due to the presence of fluorine atoms, which impart distinct properties such as increased electronegativity and stability. These properties make it particularly valuable in applications where stability and resistance to metabolic degradation are crucial .

Properties

IUPAC Name

3,3-bis(fluoromethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-3-6(4-8)1-5(9)2-6/h5,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJYUCYIYBQKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CF)CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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